molecular formula C11H19N3OS B12493494 N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide

N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12493494
M. Wt: 241.36 g/mol
InChI Key: WWDOXSOJURYAIO-UHFFFAOYSA-N
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Description

N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of a suitable hydrazonoyl halide with a thiocyanate derivative. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for thiadiazole derivatives, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways, leading to cell death. The compound’s ability to cross cellular membranes and interact with biological targets is attributed to its thiadiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide stands out due to its unique hexyl side chain, which may enhance its lipophilicity and ability to interact with lipid membranes. This structural feature could contribute to its distinct biological activities compared to other thiadiazole derivatives .

Properties

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

N-(5-hexyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C11H19N3OS/c1-3-5-6-7-8-10-13-14-11(16-10)12-9(15)4-2/h3-8H2,1-2H3,(H,12,14,15)

InChI Key

WWDOXSOJURYAIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NN=C(S1)NC(=O)CC

Origin of Product

United States

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